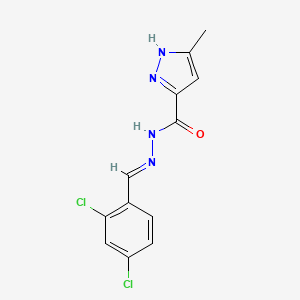

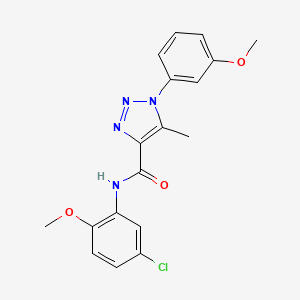

![molecular formula C9H13F3O B2484130 (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1936350-23-0](/img/structure/B2484130.png)

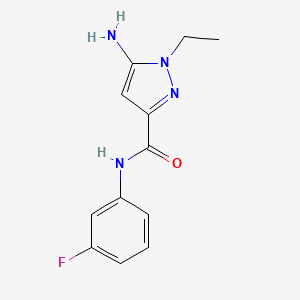

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Methanol synthesis involves several methods, including steam reforming of natural gas, which is the most common method. This process involves converting methane and water into syngas, a mixture of hydrogen and carbon monoxide, which is then catalytically converted into methanol (G. García et al., 2021)[https://consensus.app/papers/review-hydrogen-production-methanol-conversion-garcía/c4aec148a2065d30b56efb29803590b1/?utm_source=chatgpt].

Molecular Structure Analysis

- Methanol's molecular structure contributes to its properties as a solvent and fuel. The polar nature of methanol, owing to its hydroxyl group, makes it an excellent solvent for a wide range of substances. This property is fundamental in applications ranging from industrial solvents to antifreeze (A. Cybulski, 1994)[https://consensus.app/papers/liquidphase-methanol-synthesis-catalysts-mechanism-cybulski/6416f1d7e4525b899daad9493a0c9026/?utm_source=chatgpt].

Chemical Reactions and Properties

- Methanol participates in various chemical reactions, including oxidation and esterification, owing to its alcohol group. These reactions are central to producing formaldehyde, acetic acid, and methyl esters, highlighting methanol's role as a chemical building block (Baozhai Han et al., 2016)[https://consensus.app/papers/review-oxidation-methane-methanol-han/85e95145f0045318afb12c5c22bf3a90/?utm_source=chatgpt].

Physical Properties Analysis

- The physical properties of methanol, such as its boiling point, melting point, and density, are well-documented and are critical for its storage, handling, and application in various industries (Holde Puchtler et al., 1970)[https://consensus.app/papers/methacarn-methanolcarnoy-fixation-puchtler/64ab741fdf2a56e2b0eccff7925d8712/?utm_source=chatgpt].

Chemical Properties Analysis

- Methanol's chemical properties, including its reactivity with acids, bases, and oxidizing agents, underpin its use in fuel cells and as a feedstock for chemical synthesis. The compound's versatility is evident in its application in producing biodiesel, where it acts as a reactant in transesterification reactions (Muhammad Sheraz Ahmad et al., 2021)[https://consensus.app/papers/reaction-conditions-lifetime-sapo34-catalysts-methanol-ahmad/70ba170b8ee95512880140a9d5d24f9c/?utm_source=chatgpt].

Applications De Recherche Scientifique

Anodic Oxidation and Methanolysis

- Electrolytic Reactions and Product Formation : Studies have demonstrated the formation of various products through the electrolytic reactions involving bicyclic compounds similar to (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol, highlighting the utility of these compounds in generating diverse chemical structures (Baggaley, Brettle, & Sutton, 1975).

Polymerization Catalysts

- Catalysis in Polymer Production : Research indicates that certain palladium(II) catalysts, relevant to the bicyclo[2.2.1]heptane structure, can be used in the polymerization of norbornene derivatives, contributing to the synthesis of homo- and copolymers with functional groups (Reinmuth, Mathew, Melia, & Risse, 1996).

Chemical Synthesis and Rearrangements

- Synthesis of Carbocyclic Nucleoside Analogues : Carbocyclic nucleoside analogues have been synthesized using intermediates derived from compounds structurally similar to the queried compound, showcasing its potential in medicinal chemistry (Dejmek, Hřebabecký, Dračínský, & Holý, 2007).

- Ring Opening Reactions : Bicyclic compounds like (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol have been used in studies to understand ring-opening reactions under various conditions, which is crucial in organic synthesis and understanding reaction mechanisms (Lim, Mcgee, & Sieburth, 2002).

Photochemical Reactions

- Photolysis and Beckmann Rearrangement : Photolysis of oximes of bicyclo[2.2.1]heptanones, a related compound class, results in the formation of lactams and amides, demonstrating the compound's role in photochemical rearrangements (Suginome, Furukawa, & Orito, 1987).

Enzyme-Catalyzed Reactions

- Enzymatic Hydrolyses and Chirality : Enzyme-catalyzed hydrolyses of diacetoxybicyclo[2.2.1]heptanes, closely related to the queried compound, have been investigated for regioselective and enantioselective conversions, highlighting the potential for chirally selective synthesis (Naemura, Takahashi, Tanaka, Ueno, & Chikamatsu, 1990).

Safety and Hazards

Propriétés

IUPAC Name |

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGBFAXDPMMRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

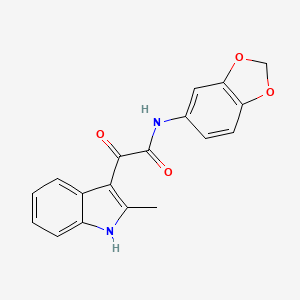

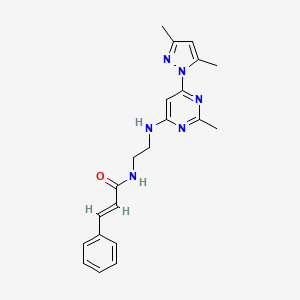

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)

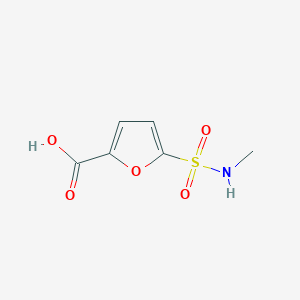

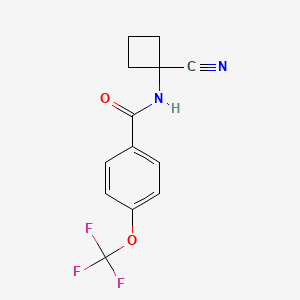

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)

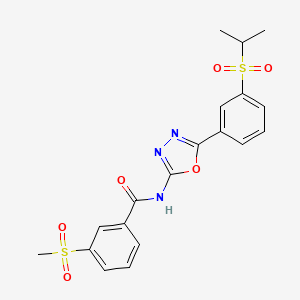

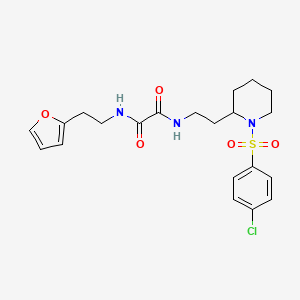

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)